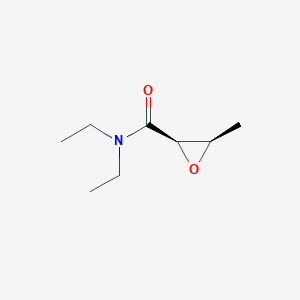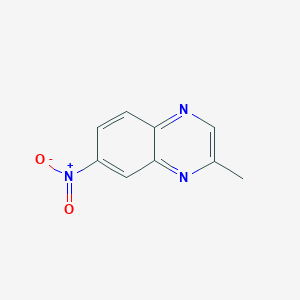
1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile (MTSQ) is a heterocyclic compound that has been widely studied for its potential applications in scientific research. Its unique chemical structure and properties make it a promising candidate for various research fields, including neuroscience, pharmacology, and biochemistry.
Mécanisme D'action
1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, a type of glutamate receptor that is involved in synaptic plasticity and memory formation. 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile binds to the receptor's ion channel and blocks the influx of calcium ions, which are necessary for the receptor's activation. By blocking the NMDA receptor, 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile can modulate synaptic plasticity and memory formation.
Effets Biochimiques Et Physiologiques
1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile can modulate the activity of the NMDA receptor and other glutamate receptors, as well as affect the release of neurotransmitters such as dopamine and serotonin. In vivo studies have shown that 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile can improve cognitive function and memory in animal models of neurological disorders such as Alzheimer's disease and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile in lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the role of the receptor in synaptic plasticity and memory formation without affecting other glutamate receptors. Another advantage is its ability to cross the blood-brain barrier, which makes it a useful tool for studying the effects of NMDA receptor modulation on cognitive function and memory in vivo. However, one limitation of using 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile is its potential toxicity at high doses, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile. One area of interest is the development of more selective and potent NMDA receptor antagonists based on the structure of 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile. Another area of interest is the investigation of the role of NMDA receptor modulation in other neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, research on the potential therapeutic applications of 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile in humans could lead to the development of new treatments for neurological disorders.
Méthodes De Synthèse
1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile can be synthesized through a multi-step process that involves the reaction of a ketone with a nitrile and a secondary amine. The most common method for synthesizing 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile is the Pictet-Spengler reaction, which involves the condensation of an aldehyde or ketone with an amine to form a cyclic imine intermediate. The intermediate is then reduced to form the final product, 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile. Other methods for synthesizing 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile include the Leimgruber-Batcho and Bischler-Napieralski reactions.
Applications De Recherche Scientifique
1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and biochemistry. In neuroscience, 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile has been used as a tool to study the role of glutamate receptors in synaptic plasticity and memory formation. In pharmacology, 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile has been studied for its potential as a therapeutic agent for treating neurological disorders such as Alzheimer's disease and epilepsy. In biochemistry, 1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile has been used as a probe to study the structure and function of proteins.
Propriétés
Numéro CAS |
115661-91-1 |
|---|---|
Nom du produit |
1-Methyl-1,2,3,4-tetrahydroquinoxaline-5-carbonitrile |
Formule moléculaire |
C10H11N3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
1-methyl-3,4-dihydro-2H-quinoxaline-5-carbonitrile |
InChI |
InChI=1S/C10H11N3/c1-13-6-5-12-10-8(7-11)3-2-4-9(10)13/h2-4,12H,5-6H2,1H3 |
Clé InChI |
PBCBDWNREWDYMC-UHFFFAOYSA-N |
SMILES |
CN1CCNC2=C(C=CC=C21)C#N |
SMILES canonique |
CN1CCNC2=C(C=CC=C21)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide](/img/structure/B38113.png)

![5-Isopropyl-5H-thieno[2,3-c]pyrrole](/img/structure/B38119.png)









